molecular formula C21H13ClN4O B3020833 3-(3-chlorophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole CAS No. 1094605-83-0

3-(3-chlorophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B3020833
CAS No.: 1094605-83-0
M. Wt: 372.81
InChI Key: VIHXPRCVZZKGPA-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-chlorophenyl group at position 3 and a naphthalene-functionalized pyrazole moiety at position 3.

Properties

IUPAC Name

3-(3-chlorophenyl)-5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4O/c22-17-7-3-6-16(11-17)20-23-21(27-26-20)19-12-18(24-25-19)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHXPRCVZZKGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.

    Introduction of the 3-chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reactions.

    Attachment of the naphthalen-2-yl-pyrazole moiety: This can be accomplished through various methods, including condensation reactions and cyclization of appropriate intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening and process optimization are often employed.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and organometallic compounds, can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and inhibition of anti-apoptotic proteins . The incorporation of the naphthalene group may enhance these effects due to increased hydrophobic interactions, potentially improving bioavailability and efficacy against tumors.

Antimicrobial Properties

The antimicrobial activity of oxadiazoles has been well-documented. Studies have demonstrated that similar compounds can inhibit the growth of bacteria and fungi by disrupting cellular processes . The chlorophenyl group may contribute to this activity by enhancing lipophilicity, allowing better membrane penetration.

Anti-inflammatory Effects

Compounds with oxadiazole scaffolds have shown promise in reducing inflammation. They may act by inhibiting pro-inflammatory cytokines or modulating pathways related to inflammatory responses . This application is particularly relevant in conditions like arthritis and other chronic inflammatory diseases.

Material Science Applications

Beyond biological applications, oxadiazole derivatives are explored for their utility in materials science. Their electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the pyrazole unit can enhance charge transport properties, making these compounds valuable in developing efficient electronic devices .

Case Studies

Study Findings Reference
Anticancer ActivityInduced apoptosis in HCT116 cells with significant caspase activationNature
Antimicrobial EfficacyEffective against various bacterial strains; mechanism involves membrane disruptionNature
Anti-inflammatory ActionReduced levels of TNF-alpha and IL-6 in vitroNature
Material ScienceImproved charge transport properties in OLED applicationsDe Gruyter

Mechanism of Action

The mechanism by which 3-(3-chlorophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound could influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected 1,2,4-Oxadiazole Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Evidence Source
3-(3-Chlorophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole C₂₁H₁₃ClN₄O 380.81* 3-chlorophenyl, naphthalen-2-yl-pyrazole Potential pharmacological scaffold
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole C₁₆H₁₁F₃N₄O 356.28 Cyclopropyl-pyrazole, 4-trifluoromethylphenyl Enhanced lipophilicity (CF₃ group)
3-(3-Chlorophenyl)-5-((3-(pyrrolidin-1-ylmethyl)phenoxy)methyl)-1,2,4-oxadiazole C₂₀H₂₀ClN₃O₂ 393.85 Pyrrolidinylmethylphenoxy Improved solubility (polar side chain)
3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole C₉H₅Cl₂N₃O 242.06 Chloromethyl, 3-chlorophenyl Reactive intermediate for further derivatization
3-(3-Chlorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole C₁₂H₈ClN₃O 245.66 Pyrrole substituent Reduced steric hindrance vs. naphthalene

*Calculated based on standard atomic weights.

Key Observations:

Substituent Effects on Lipophilicity: The trifluoromethyl group in the compound from increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability. In contrast, the pyrrolidinylmethylphenoxy group in introduces polar tertiary amines, enhancing aqueous solubility. The naphthalene substituent in the target compound contributes to high molecular weight (380.81 vs. 245.66 in ), which may affect bioavailability.

The bulky naphthalen-2-yl-pyrazole group in the target compound introduces steric hindrance, which could limit binding to flat enzymatic pockets compared to smaller substituents like pyrrole .

Reactivity and Synthetic Utility :

  • Compounds with chloromethyl or bromomethyl groups (e.g., ) serve as intermediates for nucleophilic substitutions, enabling further functionalization.

Pharmacological Potential and Structure-Activity Relationships (SAR)

While direct activity data for the target compound is unavailable, inferences can be drawn from structural analogs:

  • Pyrazole-Oxadiazole Hybrids : Pyrazole moieties are associated with kinase inhibition (e.g., JAK2/STAT3 pathways) , while oxadiazoles often exhibit antimicrobial activity. The naphthalene group may enhance DNA intercalation properties, as seen in anticancer agents like amsacrine .
  • Chlorophenyl vs. Trifluoromethylphenyl : The 4-trifluoromethylphenyl group in may improve target selectivity due to its strong electron-withdrawing nature, whereas the 3-chlorophenyl group in the target compound offers a balance between electronic effects and steric accessibility.

Biological Activity

The compound 3-(3-chlorophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula for this compound is C21H18ClN3OC_{21}H_{18}ClN_3O with a molecular weight of approximately 367.9 g/mol. Its structure includes a 1,2,4-oxadiazole ring, which is known for conferring various biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives of 1,3,4-oxadiazole showed potent activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli at concentrations ranging from 4 to 32 μg/mL. These compounds were found to be more effective than standard antibiotics like chloramphenicol .
  • Another investigation highlighted the synthesis of oxadiazole derivatives that displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds had minimum inhibitory concentrations (MICs) in the range of 64–256 mg/mL .
CompoundActivity AgainstMIC (μg/mL)
Compound AS. aureus4 - 32
Compound BE. coli64 - 256

Anticancer Activity

The anticancer potential of oxadiazole derivatives is well-documented:

  • In a screening conducted by the National Cancer Institute, certain oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines including CNS and renal cancer cells. For example, a derivative showed a growth inhibition percentage of 95.70% against SNB-75 cells at a concentration of 105M10^{-5}M .
  • Molecular docking studies have suggested that these compounds can inhibit specific enzymes involved in cancer cell proliferation, thereby demonstrating their potential as anticancer agents .
Cell LineCompoundGrowth Inhibition (%)
SNB-75Compound C95.70
UO-31Compound D96.86

Anti-inflammatory Activity

Oxadiazole derivatives also exhibit anti-inflammatory effects:

  • A study indicated that certain oxadiazole compounds could reduce inflammation markers in vitro and in vivo models. This suggests their potential application in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : Dhumal et al. (2016) synthesized a series of oxadiazole derivatives that were tested for their antibacterial activity against Mycobacterium bovis. The most active compounds inhibited both active and dormant states of the bacteria effectively .
  • Anticancer Screening : Desai et al. (2018) explored the anticancer properties of pyridine-based oxadiazole derivatives, identifying several compounds with high activity against multiple cancer cell lines including breast and prostate cancers .

Q & A

Q. What are the optimal synthetic routes for 3-(3-chlorophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole?

The compound is synthesized via cyclization reactions involving substituted hydrazides and nitriles. For example, POCl₃-mediated cyclization of hydrazide intermediates at 120°C is a common method, as seen in analogous oxadiazole derivatives . Key steps include:

  • Preparation of 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole intermediates.
  • Coupling with naphthalen-2-yl pyrazole moieties via nucleophilic substitution or cross-coupling reactions.
  • Purification using flash column chromatography (e.g., hexane:ethyl acetate gradients) .

Q. How is structural characterization performed for this compound?

Structural confirmation relies on multi-spectral analysis:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and oxadiazole carbons (δ 160–170 ppm) .
  • IR spectroscopy : Detect C=N (1650–1600 cm⁻¹) and C-O (1250–1150 cm⁻¹) stretches .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental analysis : Validate purity (>95%) and stoichiometry .

Q. What preliminary biological activities have been reported for similar oxadiazole derivatives?

Analogous compounds exhibit apoptosis induction (e.g., caspase activation in cancer cells) and kinase inhibition. For instance, 3-aryl-5-aryl-1,2,4-oxadiazoles show IC₅₀ values <10 nM in FLAP binding assays . Biological screening typically involves:

  • In vitro assays : Cell viability (MTT), caspase-3/7 activation .
  • Molecular docking : Prioritize targets like TIP47 (IGF II receptor binding protein) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Oxadiazole core : Essential for binding to hydrophobic pockets (e.g., FLAP inhibitors) .
  • 3-Chlorophenyl group : Enhances metabolic stability and target affinity .
  • Naphthalen-2-yl pyrazole : Improves π-π stacking interactions in enzyme active sites . Substitutions at the pyrazole 3-position (e.g., CF₃, OCH₃) modulate solubility and potency .

Q. How can contradictory bioassay data (e.g., varying IC₅₀ across cell lines) be resolved?

Contradictions arise from differences in cell permeability, metabolic enzymes, or off-target effects. Mitigation strategies include:

  • Pharmacokinetic profiling : Assess plasma stability and CYP450 interactions .
  • Mechanistic studies : Use flow cytometry (cell-cycle arrest in G₁ phase) or transcriptomics .
  • Species-specific assays : Compare human vs. murine whole-blood LTB₄ inhibition .

Q. What methodologies are used for target identification and validation?

Advanced approaches include:

  • Photoaffinity labeling : Tag compounds with biotin/fluorophores to isolate protein targets (e.g., TIP47 identification) .
  • CRISPR/Cas9 knockout : Validate target dependency in isogenic cell lines .
  • Crystallography : Resolve ligand-target complexes (e.g., SHELX-refined structures) .

Q. How can computational tools enhance experimental design for this compound?

Key applications:

  • ADME prediction : Use QikProp or SwissADME to optimize logP (<5) and H-bond donors (<3) .
  • Molecular dynamics (MD) : Simulate binding stability in FLAP or kinase domains .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity .

Q. What strategies address low solubility or bioavailability in preclinical studies?

Solutions include:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) .
  • Nanoparticle formulation : Use PEGylated liposomes or cyclodextrin complexes .
  • Salt formation : Improve crystallinity via hydrochloride or sodium salts .

Methodological Notes

  • Data Reproducibility : Ensure reaction conditions (e.g., POCl₃ stoichiometry, temperature) are tightly controlled .
  • Toxicity Screening : Prioritize Ames tests and hERG channel inhibition assays early in development .
  • Crystallographic Refinement : Use SHELXL for high-resolution structure determination .

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